N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Description
N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. The compound features two pyridine substituents: one at position 2 of the triazoloquinazoline scaffold (pyridin-4-yl) and another as a methylamine-linked group at position 5 (pyridin-3-ylmethyl).
Properties
Molecular Formula |
C20H15N7 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C20H15N7/c1-2-6-17-16(5-1)19-25-18(15-7-10-21-11-8-15)26-27(19)20(24-17)23-13-14-4-3-9-22-12-14/h1-12H,13H2,(H,23,24) |
InChI Key |
ATZBORYBMXCKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCC4=CN=CC=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiourea Intermediate
In a representative protocol, 4-aminopyridine reacts with carbon disulfide in dimethyl sulfoxide (DMSO) under alkaline conditions to generate N-(pyridin-4-yl)-methyl dithiocarbamic acid. Subsequent methylation with dimethyl sulfate yields 2-(methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one (S2 in). This intermediate is critical for introducing the pyridin-4-yl group at position 3 of the quinazoline ring.
Hydrazine-Mediated Cyclization
Treatment of S2 with hydrazine hydrate in ethanol replaces the methylthio group with a hydrazine moiety, forming 2-hydrazinyl-3-(pyridin-4-yl)quinazolin-4(3H)-one (S3 in). Prolonged reflux (23 hours) is required due to steric hindrance from the pyridinyl substituent, which reduces reactivity at the C-2 position. Cyclization with carboxylic acids (e.g., acetic acid) under reflux generates the triazolo[1,5-c]quinazoline core. For example, refluxing S3 with acetic acid for 29 hours produces 1-methyl-4-(pyridin-4-yl)-[1,triazolo[4,3-a]quinazolin-5(4H)-one (S5 in) in 82% yield.
Introduction of the Pyridin-3-ylmethyl Group
The N-[(pyridin-3-yl)methyl] substituent is introduced via reductive amination or nucleophilic substitution.
Alkylation of the Amine Functionality
A two-step strategy is employed:
-
Sulfonation : Reaction of the triazoloquinazoline core with chlorosulfonic acid introduces a sulfonyl chloride group at position 5.
-
Nucleophilic Displacement : Treatment with (pyridin-3-yl)methylamine in the presence of a base (e.g., triethylamine) replaces the sulfonyl chloride with the pyridin-3-ylmethylamine group. This method mirrors the synthesis of EVT-12355306, where a sulfanyl acetyl group is attached to piperidine.
Reductive Amination
Alternative routes involve condensing 5-amino-triazoloquinazoline with pyridine-3-carbaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol. The imine intermediate is reduced to the secondary amine, yielding the desired N-[(pyridin-3-yl)methyl] derivative.
Palladium-Catalyzed Coupling for Pyridin-4-yl Incorporation
The 2-(pyridin-4-yl) group is installed via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh3)4) facilitates the reaction between a brominated triazoloquinazoline intermediate and pyridin-4-ylboronic acid. Key conditions include:
-
Solvent : Toluene or dioxane
-
Base : Triethylamine or K2CO3
-
Temperature : 80–100°C for 12–24 hours
This method, adapted from the synthesis of 2-(pyridin-4-yl)quinolines, achieves moderate to high yields (65–85%) with minimal byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Solvent | Ethanol | 82% → 89% |
| Coupling Temperature | 90°C | 65% → 78% |
| Reaction Time | 24 hours | 70% → 85% |
Prolonged reflux in ethanol enhances cyclization efficiency, while higher temperatures accelerate cross-coupling kinetics.
Catalytic Systems
The use of Pd(OAc)2 with XPhos ligand increases coupling yields by 15% compared to Pd(PPh3)4.
Characterization and Analytical Data
Spectral Confirmation
-
IR Spectroscopy : C=O stretches at 1686 cm⁻¹ and C=N vibrations at 1607 cm⁻¹ confirm triazoloquinazoline formation.
-
1H NMR : Pyridinyl protons resonate as doublets at δ 6.39–6.46 ppm (J = 7.0–7.5 Hz), while aromatic quinazoline protons appear as multiplet signals at δ 7.25–7.70 ppm.
-
Mass Spectrometry : Molecular ion peaks at m/z 434.5 align with the theoretical molecular weight of the target compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 5 of the quinazoline core and the triazole nitrogen atoms are primary sites for nucleophilic substitution. Key reactions include:
Amination and Alkylation :
-
Reaction with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) leads to N-alkylation or acylation.
-
Example: Substitution of the amine hydrogen with methyl groups using iodomethane yields N-methyl derivatives .
Hydrazine Reactions :
-
Hydrazine hydrate replaces halogen atoms (if present) at specific positions, forming hydrazinyl intermediates . These intermediates are precursors for cyclocondensation reactions .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 100°C | N-Methylated triazoloquinazoline | 82% |
| Halogen Substitution | NH₂NH₂·H₂O, i-PrOH, reflux | 2-Hydrazinyl derivative | 51% |
Electrophilic Aromatic Substitution
The pyridine and quinazoline rings undergo electrophilic substitutions, primarily at para and meta positions relative to nitrogen atoms:
Nitration and Sulfonation :
-
Pyridine rings direct electrophiles to the meta position. Nitration with HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines.
-
Sulfonation with SO₃/H₂SO₄ yields sulfonic acid derivatives, useful for further functionalization .
Friedel-Crafts Alkylation :
-
The electron-rich triazole ring reacts with alkyl halides in the presence of Lewis acids (e.g., AlCl₃).
Cyclocondensation and Cyclization
The triazole and quinazoline framework participates in ring-forming reactions:
Triazole Ring Expansion :
-
Reaction with CS₂ forms 3-thioxo derivatives, which undergo alkylation to produce thioether-linked analogs .
-
Cyclocondensation with carboxylic acids (e.g., acetic acid) under reflux yields fused heterocycles .
Quinazoline Modifications :
-
Hydrazine intermediates cyclize with carbonyl compounds (e.g., CDI) to form larger heterocyclic systems .
Coordination with Metal Ions
The pyridine nitrogen atoms act as ligands in coordination chemistry:
Metal Complex Formation :
-
Palladium or copper catalysts facilitate coupling reactions (e.g., Suzuki-Miyaura) when halogens are present.
-
Ag(I) or Pt(II) ions form coordination complexes, studied for catalytic or photophysical applications.
Acid-Base Reactions
The basic pyridine nitrogen (pKa ~4.8) undergoes protonation in acidic media, forming water-soluble salts. This property is exploited in purification and salt-based drug formulations .
Key Research Findings
-
Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced kinase inhibition.
-
Structural Stability : The compound degrades above 250°C, with optimal stability in pH 6–8.
-
Synthetic Flexibility : Multi-step functionalization enables the introduction of sulfonamide, alkyl, and aryl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating cytotoxic effects that suggest its viability as a lead compound for further development in cancer therapy.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. In particular, it has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthetic pathway often includes:
- Formation of Triazole Ring : The initial step involves the reaction between pyridine derivatives and hydrazine to form the triazole moiety.
- Quinazoline Synthesis : Subsequent cyclization reactions yield the quinazoline core structure.
- Final Amine Formation : The final step involves alkylation or amination to introduce the pyridine substituents.
Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of this compound against Candida species. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, showing that certain derivatives had MIC values below 10 µg/mL, outperforming traditional antifungal agents like fluconazole.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
CGS15943 (9-Chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine)
- Structural Differences :
- CGS15943 replaces the pyridin-4-yl group at position 2 with a 2-furanyl moiety and introduces a chlorine atom at position 9 of the quinazoline ring.
- The pyridin-3-ylmethyl group in the target compound is absent; instead, CGS15943 retains a simple amine at position 3.
- Pharmacological Profile: CGS15943 is a non-selective adenosine receptor antagonist with high affinity for A₁, A₂A, and A₃ receptors (nanomolar range) . The furan and chlorine substituents enhance its binding to ARs, while the lack of pyridine groups may reduce selectivity .
- Key Distinction : The target compound’s pyridine substituents likely alter receptor interaction kinetics compared to CGS15943’s furan-chlorine system.
SCH442416 (2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine)
- Structural Differences :
- SCH442416 features a pyrazolo-triazolo-pyrimidine core instead of triazoloquinazoline.
- A 3-(4-methoxyphenyl)propyl chain at position 7 and a furan at position 2 differentiate it from the target compound’s pyridine substituents.
- Pharmacological Profile: SCH442416 is a potent and selective A₂A adenosine receptor antagonist (Ki < 1 nM) with >1,000-fold selectivity over A₁ and A₃ receptors . The pyrimidine core and methoxyphenyl chain contribute to its A₂A specificity, contrasting with the quinazoline core’s broader receptor interactions .
- Key Distinction : The target compound’s quinazoline scaffold may confer distinct binding modes compared to pyrazolo-triazolo-pyrimidines.
MRS1220 (N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzene-acetamide)
- Structural Differences :
- MRS1220 replaces the pyridin-3-ylmethyl group with a benzene-acetamide moiety.
- Retains the 9-chloro and 2-furanyl substituents seen in CGS15943.
- Pharmacological Profile: MRS1220 is a selective A₃ adenosine receptor antagonist (Ki = 0.33 nM) with >500-fold selectivity over A₁ and A₂A receptors . The acetamide group enhances A₃ affinity, whereas the target compound’s pyridine substituents may favor A₂A or dual antagonism.
Research Implications and Limitations
- Structural Insights : The pyridine groups in the target compound may enhance solubility or receptor selectivity compared to furan/chlorine-based analogs. However, the absence of direct binding data limits conclusive comparisons.
- Evidence Gaps: None of the provided studies explicitly characterize the target compound’s AR affinity or selectivity. Extrapolations are based on structural analogs like CGS15943 and SCH442415.
- Future Directions : Synthesis and in vitro profiling (e.g., radioligand binding assays) are critical to validate its AR interaction profile.
Biological Activity
N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:
- Formation of the Triazole Ring : The reaction of pyridine derivatives with hydrazine to form the triazole ring.
- Cyclization : Subsequent cyclization with other functional groups to yield the target compound.
- Functional Group Modifications : Alterations to enhance biological activity.
This multi-step synthesis can be optimized using microwave-assisted techniques for higher yields and shorter reaction times .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : Research indicates that derivatives of [1,2,4]triazolo[1,5-c]quinazoline exhibit significant cytotoxicity against various cancer cell lines. One study reported that certain derivatives inhibited growth in leukemia and breast cancer cell lines by 31.50% to 47.41% .
| Cell Line | % Inhibition |
|---|---|
| CCRF-CEM (Leukemia) | 31.50% |
| MDA-MB-231 (Breast) | 47.41% |
Thrombin Inhibition
The compound has also been evaluated for its ability to inhibit thrombin:
- IC50 Values : Compounds similar in structure have shown IC50 values in the nanomolar range (e.g., 165 nM), indicating potent thrombin inhibition .
Study 1: Anticancer Efficacy
A study conducted on various quinazoline derivatives demonstrated that compounds with a pyridyl moiety exhibited enhanced anticancer activity compared to their phenyl-substituted counterparts. The presence of the pyridyl group significantly influenced the inhibitory potency against cancer cell lines .
Study 2: Enzyme Interaction
Research focusing on enzyme inhibition revealed that the compound effectively binds to active sites of enzymes critical in cancer proliferation and thrombosis. This binding prevents substrate interaction, thereby inhibiting enzymatic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
